molecular formula C5H6N2O2 B8289732 N-Methyl-4-oxazolecarboxamide

N-Methyl-4-oxazolecarboxamide

Cat. No.: B8289732
M. Wt: 126.11 g/mol
InChI Key: DMAXGRXCIOFHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-4-oxazolecarboxamide can be synthesized through several methods. One common approach involves the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method typically involves the reaction of TosMIC with aldehydes or ketones under basic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of oxazole-4-carboxylic acid methylamide often involves the use of scalable and efficient catalytic systems. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives with high yields and reusability . These catalysts offer advantages such as easy separation from reaction mixtures and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-oxazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole-4-carboxylic acid, oxazole-4-carboxylic acid alcohol derivatives, and various substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of oxazole-4-carboxylic acid methylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring structure allows for binding to these targets through various non-covalent interactions, including hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-4-oxazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamide group enhances its solubility and reactivity compared to other oxazole derivatives .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

N-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C5H6N2O2/c1-6-5(8)4-2-9-3-7-4/h2-3H,1H3,(H,6,8)

InChI Key

DMAXGRXCIOFHGT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=COC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.